

Atr-IN-23 solubility and preparation for experiments

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Application Notes and Protocols: Atr-IN-23

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of **Atr-IN-23**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in preclinical research settings.

Product Information and Properties

Atr-IN-23 is a highly selective inhibitor of ATR kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1] It has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with existing deficiencies in other DDR pathways, such as ATM-deficient tumors.[2]

Table 1: Chemical and Pharmacological Properties of Atr-IN-23

Property	Value	Reference
Molecular Weight	458.56 g/mol	[1][3]
Molecular Formula	C20H22N6O3S2	[3]
Target	ATR Kinase	[1]
IC₅₀ (ATR Kinase)	1.5 nM	[1][4]

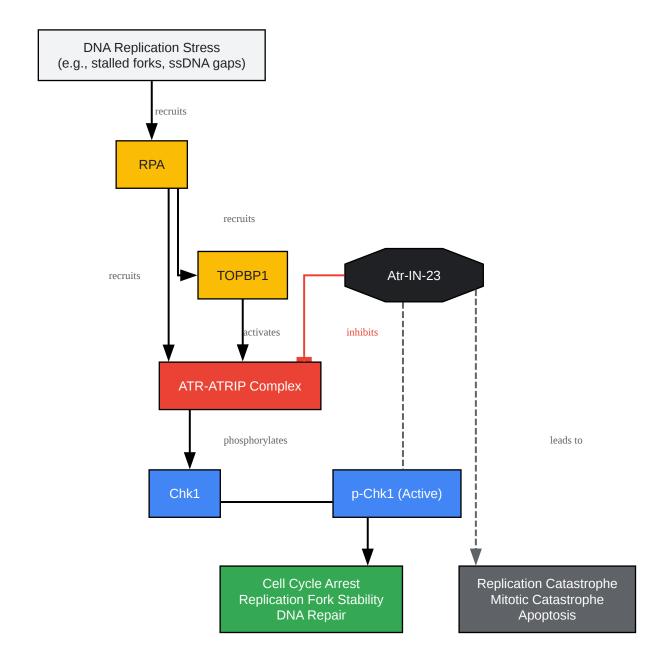


| Appearance | Solid |[3] |

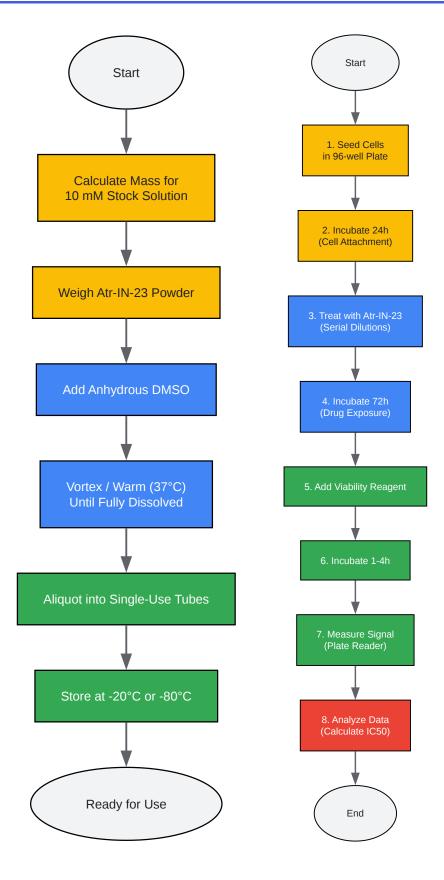
Mechanism of Action: ATR Signaling Pathway

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms as a result of replication stress or during the processing of other forms of DNA damage.[5][6] Upon recruitment to ssDNA coated by Replication Protein A (RPA), ATR, in complex with its partner ATRIP, is activated.[5][6] Activated ATR then phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[7][8] This phosphorylation cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, collectively allowing the cell to resolve the DNA damage and maintain genomic integrity.[7][9] By inhibiting ATR, **Atr-IN-23** prevents the phosphorylation of Chk1 and other substrates, abrogating the DDR and leading to the accumulation of DNA damage, which can result in cell death (apoptosis), particularly in cancer cells that are highly reliant on the ATR pathway for survival due to high replication stress or defects in other repair pathways.[8][10]









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